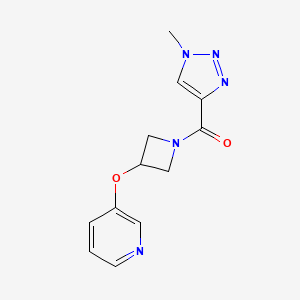
N-(3,4-difluorofenil)-4-metoxi-6-oxo-1-fenil-1,6-dihidropiridacina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H13F2N3O3 and its molecular weight is 357.317. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Aplicación: Los materiales de cristal líquido son esenciales para las tecnologías de visualización (como las LCD) debido a su capacidad de cambiar entre diferentes estados ópticos. La estructura única de N-(3,4-difluorofenil)-4-metoxi-6-oxo-1-fenil-1,6-dihidropiridacina-3-carboxamida contribuye a su idoneidad para este propósito .
- Aplicación: La presencia de átomos de flúor en el anillo fenilo puede mejorar la biodisponibilidad y la estabilidad metabólica de los candidatos a fármacos. Por lo tanto, this compound puede servir como un intermedio valioso en el desarrollo de fármacos .
- Aplicación: Los derivados de biciclohexilo se han investigado como precursores para reacciones radicales. Por ejemplo, los radicales de Blatter (como 1-(3,4-difluorofenil)-(1a)) se pueden preparar a partir de amidrazonas relacionadas utilizando la oxidación con MnO2. Estos radicales juegan un papel en las metodologías sintéticas y la ciencia de los materiales .
- Aplicación: Los investigadores pueden explotar su reactividad en diversas transformaciones orgánicas, como ciclizaciones, modificaciones de grupos funcionales y síntesis de heterociclos. Los sustituyentes difluorofenilo pueden influir en la regioselectividad y la reactividad.
- Aplicación: Los investigadores pueden explorar su uso en el diseño de nuevos materiales, incluidos polímeros, cristales líquidos o ensamblajes supramoleculares. La combinación de porciones aromáticas y alifáticas puede conducir a un comportamiento de autoensamblaje interesante .
- Aplicación: Los cálculos químicos cuánticos pueden proporcionar información sobre sus propiedades electrónicas, estabilidad y reactividad. Los investigadores pueden explorar su potencial como ligando o catalizador en estudios teóricos .
Monómeros de Cristal Líquido
Síntesis Farmacéutica
Química Radical
Síntesis Orgánica
Ciencia de los Materiales
Química Computacional
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3/c1-26-15-10-16(24)23(12-5-3-2-4-6-12)22-17(15)18(25)21-11-7-8-13(19)14(20)9-11/h2-10H,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYULWOFSBZFJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


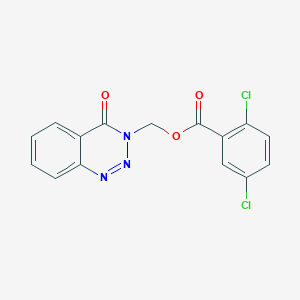

amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2383441.png)
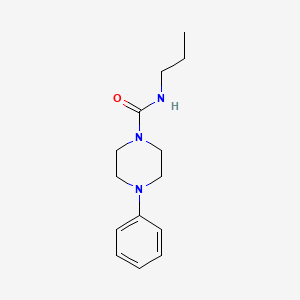
![2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2383444.png)
![1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2383445.png)
![N-(2,3-dimethylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2383446.png)

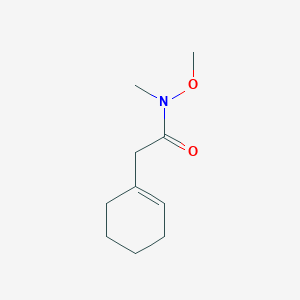
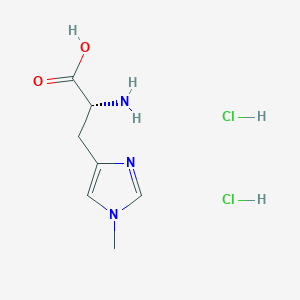
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2383451.png)
